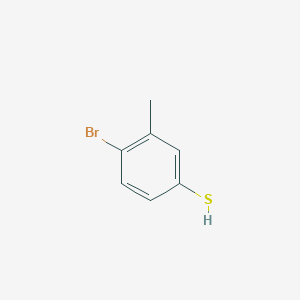

4-溴-3-甲基苯硫醇

描述

4-Bromo-3-methyl-benzenethiol is a compound that could be categorized within the family of brominated aromatic thiols, which are compounds known for their utility in various chemical syntheses, including pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and structural properties.

Synthesis Analysis

The synthesis of brominated benzenethiols and related compounds often involves halogenation reactions where bromine is introduced into an aromatic ring, potentially followed by thiolation processes. For instance, a synthetic pathway to similar compounds has been demonstrated through reactions involving brominated precursors and subsequent functionalization steps (Akbaba et al., 2010).

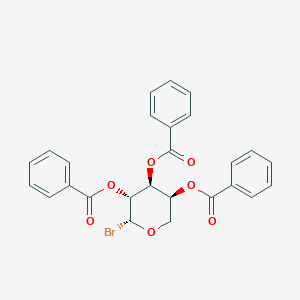

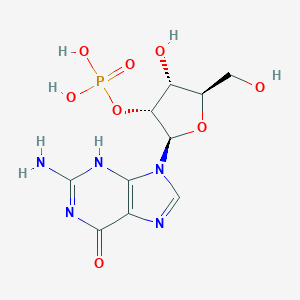

Molecular Structure Analysis

The molecular structure of brominated benzenethiols is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, which significantly influences the electronic distribution, reactivity, and physical properties of the molecule. X-ray crystallography studies on similar brominated compounds reveal insights into C-H···Br, C-Br···Br, and C-Br···π interactions, highlighting the structural diversity and complexity of these molecules (Jones et al., 2012).

科学研究应用

有机合成和化学反应

- 合成途径和反应性: 研究涉及苯硫醇的反应,包括有机合成中取代苯硫醇的反应性,突显了这些化合物在形成复杂分子结构方面的多功能性。例如,苯硫醇经历的反应使得可以合成加成-消除产物和取代产物,展示了它们在构建多样有机分子中的潜力 (Zhao et al., 2010)。

材料科学

- 电化学应用: 对芳香化合物进行电化学溴化反应,类似于4-溴-3-甲基苯硫醇,用于合成溴化有机材料,这对于开发具有特定电子性能的电子器件和材料至关重要 (Kulangiappar et al., 2014)。

生物应用

- 抗菌性能: 结构类似于4-溴-3-甲基苯硫醇的化合物,如来源于海藻的溴酚类化合物,表现出抗菌活性。这些发现暗示了潜在的生物医学应用,包括开发新的抗生素或杀菌剂 (Xu et al., 2003)。

分子电子学

- 分子结点和电导率: 对1,4-二硫代苯基组装到金电极上的研究为分子尺度电子学提供了见解,展示了含硫芳香化合物如何用于在分子水平上测量电导率。这项研究为开发分子电子器件奠定了基础 (Reed et al., 1997)。

安全和危害

4-Bromo-3-methyl-benzenethiol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

属性

IUPAC Name |

4-bromo-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWLHDEWPQTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576478 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-benzenethiol | |

CAS RN |

14395-52-9 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。